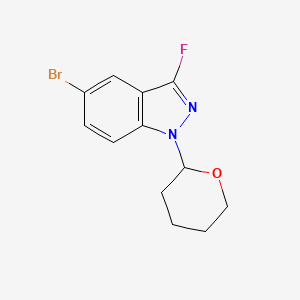

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

Description

Properties

IUPAC Name |

5-bromo-3-fluoro-1-(oxan-2-yl)indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrFN2O/c13-8-4-5-10-9(7-8)12(14)15-16(10)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWXLPSTFDLJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)N2C3=C(C=C(C=C3)Br)C(=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-fluoroaniline and tetrahydro-2H-pyran-2-yl chloride.

Formation of Indazole Core: The indazole core is formed through a cyclization reaction, often involving the use of a base such as potassium carbonate in a polar solvent like dimethylformamide.

Introduction of Tetrahydro-2H-pyran-2-yl Group: The tetrahydro-2H-pyran-2-yl group is introduced via a nucleophilic substitution reaction, where the chloride group is replaced by the tetrahydro-2H-pyran-2-yl moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing fluorine atom at the 3-position activates the aromatic ring for nucleophilic displacement. Documented transformations include:

| Reaction Type | Nucleophile | Conditions | Product | Source |

|---|---|---|---|---|

| Amination | Primary amines | Pd catalysis, 80–100°C | 3-Fluoro-5-amino derivatives | |

| Methoxylation | Methoxide | CuI, DMF, 120°C | 3-Fluoro-5-methoxy intermediates |

These reactions are critical for introducing functional groups into the indazole scaffold for pharmaceutical applications .

Cross-Coupling Reactions

The bromine atom at the 5-position enables palladium-catalyzed cross-coupling:

Example : In a patent application, Suzuki coupling with pyridinyl boronic acids produced intermediates for aromatase inhibitors .

Deprotection Reactions

The THP group is readily removed under acidic conditions:

| Reagent | Conditions | Yield | Downstream Use | Source |

|---|---|---|---|---|

| HCl (1M) in MeOH | 25°C, 2 h | 95% | Regeneration of 5-bromo-3-fluoro-1H-indazole | |

| Trifluoroacetic acid | DCM, 0°C, 30 min | 90% | API synthesis |

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity

Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole can inhibit specific kinases involved in cancer cell proliferation. The presence of bromine and fluorine atoms enhances the compound's ability to interact with biological targets, potentially leading to the development of new anticancer agents .

b. Antimicrobial Properties

Indazole derivatives are also explored for their antimicrobial activities. The unique functional groups in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies suggest that this compound could serve as a lead structure for designing new antibiotics .

c. Neurological Applications

There is growing interest in the neurological applications of indazole derivatives, particularly in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems could lead to advancements in therapies for conditions like Alzheimer's disease and Parkinson's disease .

Agrochemicals

a. Pesticide Development

The structural characteristics of this compound make it a candidate for developing novel pesticides. Its bioactive properties can be harnessed to create effective herbicides or insecticides that target specific pests while minimizing environmental impact .

b. Plant Growth Regulators

Research suggests that indazole derivatives can influence plant growth and development. As such, this compound may be investigated for use as a plant growth regulator, promoting healthier crop yields and sustainable agricultural practices .

Materials Science

a. Organic Electronics

The unique electronic properties of indazoles have implications in the field of organic electronics. This compound could be utilized in the development of organic semiconductors, which are essential for fabricating flexible electronic devices such as OLEDs (Organic Light Emitting Diodes) and solar cells .

b. Polymer Chemistry

This compound can also serve as a monomer or additive in polymer synthesis, potentially leading to materials with enhanced thermal stability and mechanical properties. Research into its polymerization behavior could yield innovative materials for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Indazole Derivatives

Biological Activity

5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C12H12BrFN2O

- Molecular Weight : 299.14 g/mol

- CAS Number : 1365889-96-8

The compound features a unique structure that includes both bromine and fluorine atoms along with a tetrahydro-2H-pyran-2-yl group. This combination of functional groups contributes to its distinct chemical and biological properties .

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The precise mechanisms can vary depending on the specific biological context, but it is known to influence several signaling pathways associated with cell proliferation and apoptosis.

Potential Targets

- Kinase Inhibition : The compound may exert inhibitory effects on certain kinases, which are critical for cancer cell signaling.

- Receptor Modulation : It could modulate receptor activity, impacting pathways involved in inflammation and cancer progression.

Anticancer Activity

Recent studies have indicated that derivatives of indazole compounds, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown promising results in inhibiting tumor growth in various cancer cell lines.

These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential effectiveness against resistant cancer cell lines.

Antimicrobial Activity

In addition to its anticancer effects, preliminary investigations suggest that this compound may possess antimicrobial properties. This aspect warrants further exploration as it could lead to the development of new antimicrobial agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of indazole derivatives:

- Synthesis and Evaluation : A study synthesized various indazole derivatives and evaluated their anticancer activity against multiple cell lines. The findings suggested that structural modifications significantly influenced potency .

- Structure–Activity Relationship (SAR) : Research into SAR has shown that specific substitutions on the indazole core enhance biological activity, providing insights into how modifications can optimize therapeutic effects .

- In Vivo Studies : Animal models have been used to assess the efficacy of these compounds in vivo, demonstrating reduced tumor growth rates compared to controls .

Q & A

Q. What are the common synthetic routes for 5-Bromo-3-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole?

The compound is typically synthesized via sequential halogenation and protection steps. A validated approach involves bromination at the 3-position of a pre-functionalized indazole core, followed by N-protection with tetrahydropyran (THP). For example, starting from 6-bromo-1H-indazole, bromination at the 3-position and THP protection achieved 90% yield for a structurally similar dibromo-THP-indazole derivative under solvent-free mechanochemical conditions . Alternative routes may involve Migita coupling or Heck reactions for further functionalization, though regioselectivity must be carefully controlled .

Q. How is the compound characterized, and what analytical methods are critical?

Key characterization methods include:

- NMR spectroscopy : To confirm substitution patterns (e.g., bromine/fluorine positions) and THP protection.

- High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peaks matching C₁₂H₁₁BrFN₂O) .

- X-ray crystallography : Used for resolving ambiguities in regiochemistry or stereochemistry, as demonstrated in analogous osmium-indazole complexes .

- HPLC : To assess purity (>95% typical for research-grade material) .

Q. What are the primary research applications of this compound?

The compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors (e.g., axitinib analogs) . Its THP group enhances solubility and stability during multi-step reactions, while bromine/fluorine substituents enable further cross-coupling (e.g., Suzuki, Sonogashira) for structure-activity relationship (SAR) studies .

Advanced Questions

Q. How can regioselectivity challenges during functionalization be addressed?

Regioselective modifications require strategic protection/deprotection and catalyst selection. For instance:

- THP protection : Shields the indazole N1 position, directing electrophilic substitution to the 3- and 5-positions .

- Palladium catalysis : Ligands like XPhos enhance selectivity in cross-couplings. Ball-milling conditions (e.g., 30 Hz, 10 min) improve reaction efficiency and reduce side products .

- Halogen exchange : Fluorine at the 3-position can be introduced via halogen dance or directed ortho-metalation .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

Contradictions often arise from dynamic processes (e.g., THP ring puckering) or crystallographic disorder. To mitigate:

- Variable-temperature NMR : Identifies conformational flexibility (e.g., THP chair-flip) that may obscure signals at standard temperatures .

- Density Functional Theory (DFT) : Computationally validates proposed structures against experimental NMR shifts or X-ray bond angles .

- Multi-technique validation : Cross-reference HRMS, IR, and crystallography to confirm assignments .

Q. What strategies optimize yield in large-scale synthesis?

- Mechanochemistry : Solvent-free ball-milling reduces reaction time (e.g., from hours to minutes) and improves atom economy (e.g., 44% total yield for axitinib synthesis) .

- Flow chemistry : Continuous processing minimizes intermediate degradation for air/moisture-sensitive steps.

- Pd scavengers : Silica-bound thiols reduce residual metal content to <2 ppm, critical for pharmacological applications .

Q. How is the compound utilized in pharmacological target validation?

- Kinase inhibition assays : The indazole core mimics ATP-binding motifs. Bromine/fluorine substitutions modulate potency and selectivity against VEGFR or c-Met kinases .

- Metabolic stability studies : THP protection slows hepatic degradation, as shown in microsomal assays with CYP450 isoforms .

- In vivo imaging : Radiolabeling (e.g., ¹⁸F for PET) tracks biodistribution in preclinical models .

Methodological Considerations

Q. Table 1: Key Reaction Parameters for Mechanochemical Synthesis

| Parameter | Optimal Conditions | Impact on Yield/Purity |

|---|---|---|

| Milling frequency | 25–30 Hz | Higher frequency → faster kinetics |

| Reaction time | 10–15 min | Prolonged time → side reactions |

| Catalyst loading | 2–5 mol% Pd(OAc)₂ | Excess Pd → residual metal |

| Temperature | Room temperature | Heating induces decomposition |

Q. Table 2: Common Contaminants and Mitigation Strategies

Critical Analysis of Data Contradictions

- Case Study : Conflicting melting points reported for analogs (e.g., 115–117°C vs. 120–122°C) may stem from polymorphic forms or solvent residues. Differential Scanning Calorimetry (DSC) and PXRD can clarify .

- Regiochemistry disputes : For ambiguous coupling products, NOESY NMR or single-crystal X-ray resolves substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.